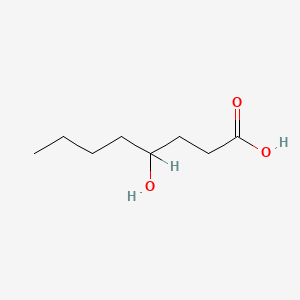

4-Hydroxyoctanoic acid

Description

Microbial Systems

4-Hydroxyoctanoic acid has been identified as a constituent of bacterial polyhydroxyalkanoates (PHAs). uni-muenster.de PHAs are polyesters produced by various microorganisms as a form of energy storage. The incorporation of different hydroxyalkanoic acid monomers, such as this compound, influences the physical properties of the resulting biopolymer. uni-muenster.deoup.com

Research has also pointed to the role of this compound in the metabolic pathways of certain bacteria. For instance, studies on the microbial transformation of related compounds have identified this compound as a metabolic intermediate. cdnsciencepub.comresearchgate.net The catabolism of 4-hydroxy acids in rat livers has been shown to generate a series of hydroxy acid metabolites, including those derived from this compound, highlighting its role in metabolic processes. researchgate.net

The production of certain microbial metabolites is linked to this compound. For example, it is a known precursor in the biosynthesis of lactones, such as γ-octalactone, in various microorganisms. mdpi.com Lactones are valued for their aromatic properties and are used in the food and fragrance industries. The biotransformation of fatty acids by yeasts and bacteria can lead to the formation of this compound, which then undergoes intramolecular esterification to form the corresponding lactone. mdpi.comsi.edu

Insect Chemical Ecology

In the Asian hornet, Vespa velutina, this compound is chemically related to a key component of its sex pheromone. The primary active compounds of the sex pheromone are 4-oxo-octanoic acid and 4-oxo-decanoic acid. apiculture.comnih.govucsd.edu 4-Oxooctanoic acid can be chemically reduced to form this compound. While not the primary pheromone component itself, its structural relationship to 4-oxooctanoic acid is significant in the context of pheromone biosynthesis and degradation. The specific blend of these oxo-acids is crucial for attracting males. apiculture.comucsd.eduschweizerbart.deresearchgate.netschweizerbart.de

Table 1: Pheromone Components of Vespa velutina

| Compound | Role | Reference |

|---|---|---|

| 4-Oxooctanoic acid | Major sex pheromone component | apiculture.comnih.govucsd.eduschweizerbart.deresearchgate.net |

| 4-Oxodecanoic acid | Major sex pheromone component | apiculture.comnih.govucsd.eduschweizerbart.deresearchgate.net |

This compound, often in its lactone form (γ-octalactone), has been identified in the metapleural gland secretions of several ant species, including the leaf-cutter ants Atta sexdens rubropilosa and Acromyrmex coronatus. si.eduresearchgate.net The metapleural gland is a unique exocrine gland in ants that produces a variety of chemical compounds. nih.govpsu.edunih.gov In A. coronatus, this compound lactone is among the most abundant compounds found in the metapleural glands of all worker castes. researchgate.net

Table 2: Major Components of Metapleural Gland Secretions in Select Ant Species

| Species | Major Compounds | Reference |

|---|---|---|

| Atta sexdens rubropilosa | Phenylacetic acid, 3-hydroxydecanoic acid, Indoleacetic acid | nih.gov |

| Acromyrmex coronatus | Skatole, this compound lactone, 3-hydroxydecanoic acid, 2-nonanone | researchgate.net |

The secretions of the metapleural glands in ants are known to possess antimicrobial properties, playing a crucial role in disease resistance and colony hygiene. nih.govnih.govresearchgate.netresearchgate.netroyalsocietypublishing.org The acidic nature of these secretions, along with the presence of compounds like fatty acids and their derivatives, contributes to their antifungal and bactericidal activity. nih.govpsu.eduroyalsocietypublishing.org While the specific antifungal activity of this compound itself within these complex mixtures is an area of ongoing research, the presence of acidic compounds in the metapleural glands of leaf-cutting ants is correlated with an antibiotic or antifungal function. nih.gov Studies have shown that these secretions can inhibit the growth of various pathogenic fungi. nih.govresearchgate.netroyalsocietypublishing.org The composition and quantity of these secretions can even be adjusted by the ants in response to the level of pathogenic threat. nih.govresearchgate.net

Properties

IUPAC Name |

4-hydroxyoctanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-7(9)5-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNOVONGMRDZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415599 | |

| Record name | 4-hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7779-55-7 | |

| Record name | 4-hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Roles Non Human Systems

Plant Metabolism and Secondary Metabolite Precursors

In the realm of plant biochemistry, 4-hydroxyoctanoic acid and its derivatives serve as important intermediates in the formation of secondary metabolites. These compounds are not typically found in high concentrations in their free acid form but rather exist as conjugated molecules, often with sugars, forming non-volatile precursors to aroma and flavor compounds. The metabolic processes within plants can transform external or endogenous compounds into these stored forms, which can later be released through enzymatic or chemical reactions. This is particularly evident in viticultural and forestry systems, where derivatives of this compound play a crucial role in the development of complex flavor profiles in products like wine.

Occurrence as Glycoconjugate Precursors in Viticultural Systems (e.g., Vitis vinifera cv. Monastrell)

Research has demonstrated that grapevines possess the ability to absorb volatile compounds from their environment and store them in non-volatile forms within their tissues. nih.govacs.org Specifically, studies on Vitis vinifera cv. Monastrell have shown that when the vines are exposed to oak lactone through foliar application, the plant metabolizes and stores it as a glycoconjugate of its ring-opened form, 3-methyl-4-hydroxyoctanoic acid. nih.govacs.orgorcid.org

A key study investigated the accumulation of these glycoconjugates in the fruits, leaves, and shoots of Monastrell grapevines after treatment with either an oak extract or pure oak lactone. acs.org Using liquid chromatography-tandem mass spectrometry, researchers confirmed the presence of a β-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid. nih.govacs.org This finding illustrates the plant's metabolic pathway for detoxifying and storing the absorbed compound, which involves the enzymatic attachment of a glucose molecule. The highest concentrations of this oak lactone glucoside were found in the leaves of the treated grapevines. nih.govacs.org A glucose-glucose disaccharide conjugate was also tentatively identified, suggesting further glycosylation can occur. nih.govacs.org These results demonstrate that both the opening of the lactone ring to form the hydroxy acid and its subsequent glycosylation are metabolic processes that occur within the grapevine. acs.org

Table 1: Accumulation of 3-methyl-4-hydroxyoctanoic acid Glycoconjugates in Vitis vinifera cv. Monastrell

| Plant Part | Applied Substance | Detected Compound | Key Finding |

|---|---|---|---|

| Fruits, Leaves, Shoots | Oak Lactone / Oak Extract | β-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid | Demonstrates absorption, ring-opening, and glycosylation by the grapevine. nih.govacs.org |

| Leaves | Oak Lactone | β-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid | Highest concentrations of the glucoside precursor were observed in the leaves. nih.govacs.org |

Contribution to Flavor Precursor Biosynthesis in Plants (e.g., Oak Lactone)

The compound 3-methyl-4-hydroxyoctanoic acid is fundamentally important as the direct, non-volatile precursor to cis- and trans-oak lactone (also known as whisky lactone), a potent aroma compound responsible for the characteristic coconut and woody notes in wines and spirits aged in oak barrels. researchgate.netacs.org In oak wood (Quercus species), this acid does not exist in its free form but is stored as various non-aromatic glycoconjugates. researchgate.netnih.gov

These precursors act as a reservoir of flavor that can be released over time. Research has identified several of these conjugated forms in extracts of French and American oak wood. acs.orgnih.govresearchgate.net The primary glycoconjugates include a glucoside, a galloylglucoside (where gallic acid is attached to the glucose), and a rutinoside. researchgate.netnih.gov The galloylglucoside is often the most abundant precursor found in raw oak wood. researchgate.netnih.gov

The release of the aromatic oak lactone from these 3-methyl-4-hydroxyoctanoic acid precursors occurs through the breaking of the glycosidic bond. researchgate.net This can happen via acid-catalyzed hydrolysis under the mildly acidic conditions of wine during maturation, or through thermal degradation when the oak wood is toasted during the barrel-making process. researchgate.netnih.gov For example, during wine aging, the galloylglucoside precursor is slowly hydrolyzed, leading to an increase in the concentration of the simpler glucoside and the eventual release of oak lactone. nih.gov This process explains why the oak aroma in wine can continue to develop even after the wine has been removed from the barrel. acs.org

Table 2: Identified Glycoconjugate Precursors of Oak Lactone in Oak Wood

| Precursor Compound | Chemical Name | Significance |

|---|---|---|

| Oak Lactone Glucoside | (3S,4S)- and (3S,4R)-3-methyl-4-O-β-D-glucopyranosyloctanoic acid | A primary precursor that releases oak lactone upon hydrolysis. acs.org Its concentration increases during wine maturation as more complex precursors break down. nih.gov |

| Oak Lactone Galloylglucoside | (3S,4S)-3-methyl-4-O-(6′-O-galloyl)-β-D-glucopyranosyloctanoic acid | Often the most predominant precursor in untoasted French oak wood. researchgate.netacs.orgnih.gov |

| Oak Lactone Rutinoside | Ring-opened oak lactone rutinoside | Tentatively identified in oak extracts, representing another stored form of the flavor precursor. researchgate.netacs.org |

Biosynthetic Pathways and Enzymology

Metabolic Conversion Pathways

An alternative route to 4-hydroxyoctanoic acid involves the metabolic conversion of a pre-existing precursor that already contains an oxygen functional group at the C-4 position.

This pathway involves the enzymatic reduction of a keto group to a hydroxyl group. The direct precursor for this compound in such a pathway would be 4-oxooctanoic acid. This biotransformation is catalyzed by oxidoreductase enzymes, particularly those belonging to the alcohol dehydrogenase (ADH) or aldo-keto reductase (AKR) superfamilies.

These enzymes typically utilize a nicotinamide (B372718) cofactor, such as NADH or NADPH, as the source of reducing equivalents (hydride). The reaction mechanism involves the transfer of a hydride ion from the cofactor to the carbonyl carbon of the keto acid, followed by protonation of the carbonyl oxygen to yield the secondary alcohol. researchgate.net

| Enzyme Family | Function | Cofactor | Relevance to this compound Synthesis |

|---|---|---|---|

| Alcohol Dehydrogenases (ADH) | Catalyze the reversible reduction of aldehydes and ketones to alcohols. researchgate.net | NAD(H) or NADP(H) | Can reduce the C-4 keto group of 4-oxooctanoic acid to a hydroxyl group. |

| Aldo-Keto Reductases (AKR) | Reduce a wide variety of aldehydes and ketones, including keto-acids. nih.gov | NADP(H) | Likely capable of reducing 4-oxooctanoic acid, given their broad substrate specificity for carbonyl compounds. |

| Carboxylic Acid Reductases (CAR) | Reduce carboxylic acids to aldehydes. | ATP and NADP(H) | Not directly involved in ketone reduction, but part of broader pathways that can convert fatty acids to fatty alcohols via an aldehyde intermediate. |

Peroxisomal Beta-Oxidation Pathway Intermediates

The peroxisomal beta-oxidation pathway plays a crucial role in the metabolism of various fatty acids, including the formation of precursors for important signaling and aroma compounds. Within this pathway, 4-hydroxy fatty acids emerge as significant intermediates.

Formation of Gamma-Lactone Precursors (e.g., 4-Hydroxydecanoic Acid to Gamma-Decalactone)

Gamma (γ)-lactones are cyclic esters formed from their corresponding 4-hydroxy fatty acid precursors. A well-studied example that illustrates this process is the biotransformation of longer-chain fatty acids into γ-decalactone, where 4-hydroxydecanoic acid is the key intermediate. This conversion is often accomplished by microorganisms, such as the yeast Yarrowia lipolytica, which utilize the peroxisomal beta-oxidation pathway.

The process begins with a long-chain hydroxy fatty acid, such as ricinoleic acid (12-hydroxy-9-octadecenoic acid), a primary component of castor oil. Through successive cycles of beta-oxidation, the fatty acid chain is shortened by two carbons per cycle. For ricinoleic acid to become 4-hydroxydecanoic acid, four cycles of beta-oxidation are required to cleave an eight-carbon fragment from the carboxylic acid end. The resulting 10-carbon compound, 4-hydroxydecanoic acid, is the direct precursor to γ-decalactone.

Once formed, the 4-hydroxy fatty acid can undergo spontaneous intramolecular cyclization, or lactonization, to form the stable five-membered γ-lactone ring. This reaction is particularly favored under acidic conditions. While this compound is the specific precursor to γ-octalactone, the metabolic logic follows the same principle, originating from the beta-oxidation of a corresponding longer-chain 4-hydroxy fatty acid.

Enzymes Involved in Beta-Oxidation and Lactone Biosynthesis

The conversion of hydroxy fatty acids and the subsequent formation of lactone precursors are dependent on a core set of enzymes within the peroxisomal beta-oxidation pathway. Unlike mitochondrial beta-oxidation, the peroxisomal pathway is catalyzed by a distinct set of enzymes.

The key enzymes involved are:

Acyl-CoA Oxidase (ACOX): This is the first and often rate-limiting enzyme in peroxisomal beta-oxidation. It catalyzes the desaturation of an acyl-CoA to a trans-2-enoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.

Bifunctional Enzyme (or Multifunctional Protein, MFP): In mammals, this enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase function adds a water molecule across the double bond of the trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA. The dehydrogenase function then oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.

3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step in the beta-oxidation spiral, cleaving the 3-ketoacyl-CoA into a shortened acyl-CoA (two carbons shorter) and an acetyl-CoA molecule.

Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoA esters into free fatty acids and Coenzyme A (CoASH). ebi.ac.ukresearchgate.net In the context of lactone biosynthesis, ACOTs can release the 4-hydroxy fatty acid from its CoA ester, making it available for lactonization. ebi.ac.uknih.gov This de-esterification is a critical step, as the free carboxylic acid group is necessary for the intramolecular cyclization reaction. nih.gov

Table 1: Key Enzymes in Peroxisomal Beta-Oxidation for Lactone Precursor Formation

| Enzyme | Function | Role in 4-Hydroxy Fatty Acid Metabolism |

|---|---|---|

| Acyl-CoA Oxidase (ACOX) | Catalyzes the initial dehydrogenation of acyl-CoAs. | Initiates the shortening of long-chain hydroxy fatty acids. |

| Bifunctional Enzyme (MFP) | Provides hydratase and dehydrogenase activities. | Hydrates and then oxidizes the fatty acid chain during each cycle. |

| 3-Ketoacyl-CoA Thiolase | Cleaves the ketoacyl-CoA to release acetyl-CoA. | Finalizes each shortening cycle of the beta-oxidation spiral. |

| Acyl-CoA Thioesterase (ACOT) | Hydrolyzes the acyl-CoA bond. | Releases the 4-hydroxy fatty acid from Coenzyme A, enabling subsequent lactonization. ebi.ac.uknih.gov |

Intracellular Metabolic Fate

The metabolism of 4-hydroxy fatty acids is complex, as their structure is not compatible with the standard beta-oxidation machinery without initial modification. Specialized enzymes are required to prepare these molecules for catabolism.

Enzymatic Entry of 4-Hydroxy Fatty Acids into Beta-Oxidation (e.g., ACAD10, ACAD11 via Phosphorylation and Phosphate (B84403) Elimination)

Standard acyl-CoA dehydrogenases in the beta-oxidation pathway cannot act on 4-hydroxyacyl-CoAs. biorxiv.org Instead, two atypical acyl-CoA dehydrogenases, ACAD10 and ACAD11, serve as the primary gatekeepers for the catabolism of 4-hydroxy fatty acids. semanticscholar.orgnih.gov These enzymes possess a unique bifunctional mechanism that modifies the 4-hydroxyacyl-CoA into a substrate suitable for conventional beta-oxidation. nih.gov

The process involves two sequential steps catalyzed by the same enzyme:

Phosphorylation: The N-terminal kinase domain of ACAD10 or ACAD11 first phosphorylates the hydroxyl group at the C4 position of the 4-hydroxyacyl-CoA. nih.govnih.gov

Phosphate Elimination: The C-terminal acyl-CoA dehydrogenase (ACAD) domain then catalyzes the elimination of the newly added phosphate group. This elimination reaction results in the formation of a trans-2-enoyl-CoA. nih.govnih.gov

This resulting trans-2-enoyl-CoA is a standard intermediate in the beta-oxidation pathway and can be further metabolized by the conventional enzyme machinery.

ACAD10 and ACAD11 exhibit different subcellular localizations and substrate preferences, suggesting distinct physiological roles. nih.govnih.gov ACAD10 is located in the mitochondria and is primarily responsible for the catabolism of shorter-chain 4-hydroxy fatty acids. semanticscholar.orgnih.gov In contrast, ACAD11 is found in peroxisomes and preferentially metabolizes longer-chain 4-hydroxy fatty acids. semanticscholar.orgnih.gov Studies in knockout cell lines have shown that ACAD10 is more efficient with substrates like 4-hydroxyhexanoic acid (C6), while ACAD11 is more active on substrates such as 4-hydroxydecanoic acid (C10). nih.gov

Table 2: Comparison of ACAD10 and ACAD11

| Feature | ACAD10 | ACAD11 |

|---|---|---|

| Subcellular Location | Mitochondria semanticscholar.orgnih.gov | Peroxisomes semanticscholar.orgnih.gov |

| Primary Substrates | Shorter-chain 4-hydroxy fatty acids (e.g., C6) nih.govnih.gov | Longer-chain 4-hydroxy fatty acids (e.g., C10) nih.govnih.gov |

| Function | Enables entry of short-chain 4-HAs into mitochondrial beta-oxidation. biorxiv.org | Enables entry of long-chain 4-HAs into peroxisomal beta-oxidation. biorxiv.org |

| Mechanism | Phosphorylation of 4-OH group followed by phosphate elimination. nih.gov | Phosphorylation of 4-OH group followed by phosphate elimination. nih.gov |

Oxidation of Hydroxyaldehydes (e.g., 4-Hydroxynonanal to 4-Hydroxynonanoic Acid)

4-Hydroxy fatty acids can also be formed from the oxidation of corresponding hydroxyaldehydes. 4-Hydroxynonanal (HNE), a well-known cytotoxic aldehyde produced during lipid peroxidation, can be metabolized into 4-hydroxynonanoic acid. nih.gov This conversion is a detoxification step, as the resulting carboxylic acid is generally less reactive than the parent aldehyde. The oxidation of aldehydes to carboxylic acids is a common metabolic reaction catalyzed by enzymes from the aldehyde dehydrogenase (ALDH) superfamily. These enzymes are capable of oxidizing a wide range of aldehydes, including HNE, to their corresponding acids, which can then be further metabolized.

Compound Index

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Hydroxydecanoic acid |

| Gamma-Decalactone |

| Gamma-Octalactone (B87194) |

| Ricinoleic acid |

| Acetyl-CoA |

| Acyl-CoA |

| trans-2-Enoyl-CoA |

| 3-Hydroxyacyl-CoA |

| 3-Ketoacyl-CoA |

| Coenzyme A |

| 4-Hydroxynonanal |

| 4-Hydroxynonanoic acid |

Chemical Synthesis and Derivatization

Laboratory Synthesis Routes

The creation of 4-hydroxyoctanoic acid in a laboratory setting can be approached through various synthetic strategies. Commonly employed methods include the reduction of a corresponding keto acid or the direct hydroxylation of a fatty acid chain.

A primary route for the synthesis of this compound involves the reduction of 4-oxooctanoic acid. This method centers on the selective reduction of the ketone functional group to a secondary alcohol.

The precursor, 4-oxooctanoic acid, can be synthesized through several pathways. One such method involves the reaction of ethyl succinyl chloride with n-butylmagnesium bromide, a Grignard reagent, often in the presence of a manganese(II) chloride/lithium chloride complex. This reaction forms the ethyl ester of 4-oxooctanoic acid, which can then be hydrolyzed to yield the desired keto acid stackexchange.com.

Once 4-oxooctanoic acid is obtained, the ketone can be reduced to the corresponding hydroxyl group. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reduction of the carbonyl group in 4-oxooctanoic acid yields this compound.

| Reactant | Reagent | Product |

| 4-Oxooctanoic acid | Sodium borohydride (NaBH₄) | This compound |

This two-step process, involving the formation of a keto acid followed by its reduction, provides a reliable method for the laboratory synthesis of this compound.

The direct hydroxylation of fatty acids at specific carbon positions presents another synthetic avenue. While selective chemical hydroxylation of an unactivated C-H bond in a fatty acid chain is challenging, biocatalytic methods have shown significant promise. These enzymatic processes can offer high regioselectivity and stereoselectivity.

For instance, the hydroxylation of hexanoic acid to 4-hydroxyhexanoic acid can be achieved using specific enzymes. This serves as a model for the hydroxylation of other fatty acids. Enzymes such as cytochrome P450 monooxygenases can be engineered to selectively introduce a hydroxyl group at a specific carbon atom of a fatty acid chain nih.gov. Unspecific peroxygenases (UPOs) have also been identified that can selectively hydroxylate the C4 and C5 positions of C8–C12 fatty acids nih.gov. These biocatalytic systems typically utilize a mild oxidant like hydrogen peroxide acs.org.

The general reaction for the hydroxylation of a fatty acid can be represented as:

| Substrate | Enzyme Class | Product |

| Hexanoic Acid | Cytochrome P450 / Peroxygenase | 4-Hydroxyhexanoic Acid |

This biocatalytic approach is a key area of research for the sustainable production of hydroxy fatty acids.

Stereoselective Synthesis Methodologies

The stereochemistry of the hydroxyl group at the C4 position is crucial for the biological activity and sensory properties of this compound and its derivatives. Consequently, stereoselective synthesis methods are of high importance. A significant focus has been on the enantioselective synthesis of γ-lactones, where the chiral hydroxy acid is a key intermediate.

One prominent strategy is the asymmetric hydrogenation of γ-keto acids. This approach utilizes chiral catalysts to achieve high enantioselectivity in the reduction of the ketone. For example, iridium catalysts with chiral spiro ligands have been shown to be highly efficient for the asymmetric hydrogenation of γ-ketoacids, producing optically active γ-hydroxy acids which can then be cyclized to the corresponding γ-lactones with excellent enantiomeric excess (up to >99% ee) acs.org.

Another effective method is the Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids. Using a hydrogen source such as a formic acid–triethylamine azeotrope, this method can produce chiral γ-lactones in high yields and with high diastereo- and enantioselectivities rsc.orgresearchgate.net.

| Precursor | Catalytic System | Chiral Product |

| 4-Oxooctanoic acid | Chiral Iridium Catalyst / H₂ | (R)- or (S)-4-Hydroxyoctanoic acid |

| 4-Oxooctanoic acid | Chiral Ruthenium Catalyst / HCOOH-NEt₃ | (R)- or (S)-4-Hydroxyoctanoic acid |

These methods provide access to enantiomerically pure forms of this compound, which are valuable for specific applications.

Synthesis of Lactone Derivatives (e.g., Gamma-Octalactone)

This compound readily undergoes intramolecular cyclization to form the stable five-membered ring of γ-octalactone. This lactonization is a key reaction in both chemical synthesis and biological systems.

The most common laboratory method for the synthesis of γ-octalactone from this compound is through an acid-catalyzed intramolecular esterification, also known as the Fischer esterification masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org. In this equilibrium reaction, the hydroxyl group at the C4 position acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group.

The reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.com. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The subsequent intramolecular nucleophilic attack by the hydroxyl group forms a tetrahedral intermediate. The elimination of a water molecule, facilitated by proton transfers, leads to the formation of the cyclic ester, or lactone masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com.

To drive the equilibrium towards the lactone product, water is often removed from the reaction mixture as it is formed, for instance, by azeotropic distillation. The formation of the five-membered γ-lactone ring is thermodynamically favorable.

Biotechnological Production and Strain Engineering

Microbial Cell Factory Development

The development of microbial cell factories for 4-hydroxyoctanoic acid production centers on the strategic manipulation of cellular metabolism to channel carbon flux towards the desired product. This involves a multi-faceted approach, including the overexpression of key biosynthetic enzymes, the deletion of genes responsible for byproduct formation, and the introduction of heterologous enzymes to catalyze specific reactions.

Yeast, particularly Saccharomyces cerevisiae, is a well-established host for the production of a wide range of chemicals due to its robustness and the availability of advanced genetic engineering tools. mdpi.comnih.gov The engineering of yeast for this compound production focuses on increasing the intracellular pool of fatty acids and introducing the necessary hydroxylating enzymes.

A critical step in producing this compound is to boost the synthesis of its precursor, octanoic acid. This is achieved by engineering the fatty acid synthesis (FAS) pathway. In S. cerevisiae, the FAS is a large cytosolic enzyme complex encoded by the FAS1 and FAS2 genes. nih.gov Strategies to enhance free fatty acid (FFA) accumulation include:

Overexpression of Key Biosynthetic Genes : Increasing the expression of genes central to fatty acid synthesis can significantly enhance the production of FFAs. Overexpression of acetyl-CoA carboxylase (ACC1), which catalyzes the first committed step in fatty acid synthesis, has been shown to increase total fatty acid levels. nih.govillinois.edu Similarly, overexpressing the fatty acid synthase genes (FAS1 and FAS2) can contribute to higher fatty acid yields. nih.gov

Relieving Feedback Inhibition : The accumulation of long-chain acyl-CoAs can inhibit ACC1 activity. To overcome this, heterologous acyl-ACP or acyl-CoA thioesterases are often overexpressed to release free fatty acids, thereby alleviating feedback inhibition. nih.govnih.gov

Blocking Competing Pathways : To prevent the degradation or diversion of fatty acids, competing metabolic pathways are often blocked. Deleting genes encoding acyl-CoA synthetases (FAA1 and FAA4), which activate fatty acids for degradation or incorporation into complex lipids, can lead to increased accumulation of extracellular FFAs. nih.gov

| Genetic Modification | Target Gene(s) | Organism | Effect on Fatty Acid Production | Reference |

|---|---|---|---|---|

| Overexpression | ACC1 | S. cerevisiae | 56% increase in 1-hexadecanol (B1195841) (a fatty acid derivative) | illinois.edu |

| Deletion | FAA1, FAA4 | S. cerevisiae | Increased extracellular free fatty acids | nih.gov |

| Expression of Heterologous Thioesterase | Acot5s (from Mus musculus) | S. cerevisiae △faa1△faa4 | 6.43-fold increase in extracellular total fatty acids | nih.gov |

Once a sufficient supply of the octanoic acid precursor is achieved, the next step is the specific hydroxylation at the C4 position. This is accomplished by introducing heterologous enzymes, primarily from the cytochrome P450 (CYP) family, which are known for their ability to catalyze the hydroxylation of a wide range of substrates, including fatty acids.

CYP52 Family Enzymes : Members of the CYP52 family of cytochrome P450 monooxygenases are particularly relevant. For instance, CYP52M1 from the yeast Starmerella bombicola has been shown to hydroxylate C16 to C20 fatty acids. nih.gov While its activity on shorter-chain fatty acids like octanoic acid is not as well characterized, the substrate promiscuity of P450 enzymes suggests that protein engineering could be employed to tailor their specificity towards C8 substrates. nih.gov

AlkBGT : This is a three-component alkane monooxygenase system from Pseudomonas putida GPo1, consisting of an integral membrane hydroxylase (AlkB), and two soluble components, rubredoxin (AlkG) and rubredoxin reductase (AlkT). While primarily known for alkane hydroxylation, some AlkB homologues have demonstrated activity on fatty acids.

The expression of these enzymes in yeast requires careful consideration of factors such as codon optimization for the host organism and ensuring the presence of a compatible cytochrome P450 reductase (CPR), which is essential for the catalytic activity of P450s. nih.gov

The de novo synthesis of fatty acids is a highly energy-intensive process that requires significant amounts of the building block acetyl-CoA and the reducing equivalent NADPH. nih.gov Therefore, metabolic engineering strategies are often employed to increase the intracellular availability of these crucial cofactors.

Enhancing Acetyl-CoA Supply : In S. cerevisiae, cytosolic acetyl-CoA is primarily derived from the pyruvate (B1213749) dehydrogenase bypass pathway. oup.com Strategies to boost its supply include the overexpression of endogenous genes in this pathway, such as acetaldehyde (B116499) dehydrogenase (ALD6) and acetyl-CoA synthetase (ACS1). oup.com An alternative and highly effective approach is the expression of a heterologous ATP-citrate lyase (ACL), which provides a direct route to cytosolic acetyl-CoA from citrate. illinois.edunih.gov

Increasing NADPH Availability : The pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of NADPH for fatty acid biosynthesis in yeast. nih.gov Redirecting carbon flux towards the oxidative branch of the PPP can increase NADPH generation. nih.gov Additionally, engineering the cytosolic redox metabolism can also enhance the NADPH supply, which has been shown to improve lipid production. nih.gov

| Target | Strategy | Key Genes/Enzymes | Outcome | Reference |

|---|---|---|---|---|

| Acetyl-CoA | Overexpression of pyruvate dehydrogenase bypass | ADH2, ALD6, ACS | Increased cytosolic acetyl-CoA | illinois.edu |

| Acetyl-CoA | Expression of heterologous ATP-citrate lyase | ACL | 136% increase in 1-hexadecanol production | illinois.edu |

| NADPH | Redirecting flux to pentose phosphate pathway | - | Increased NADPH supply and 60% increase in octanoic acid yield | nih.gov |

Bacteria, particularly Escherichia coli and various Pseudomonas species, are also powerful platforms for the production of this compound. Their rapid growth and well-characterized genetics make them amenable to metabolic engineering. scitechdaily.commdpi.com

A fundamental strategy in engineering bacteria for fatty acid and derivative production is the elimination of the β-oxidation pathway, which is responsible for the degradation of fatty acids. nih.gov This prevents the breakdown of the desired product and its precursors.

Gene Deletions in E. coli : In E. coli, the genes encoding key enzymes of the β-oxidation pathway are well-known. Deleting fadD, which encodes the acyl-CoA synthetase responsible for the first step of β-oxidation, and fadE, encoding acyl-CoA dehydrogenase, are common and effective strategies to prevent fatty acid degradation. doaj.orgresearchgate.net A strain with deletions in the fadRABIJ genes has been successfully used as a base for producing poly(3-hydroxyoctanoate). nih.gov

Impact on Production : Blocking β-oxidation is crucial for accumulating fatty acids. For example, in an E. coli strain engineered for octanoic acid production, the deletion of fadE was a key modification that contributed to a final titer of 1 g/L in a fed-batch culture. doaj.orgresearchgate.net

| Strain | Relevant Genotype | Octanoic Acid Titer (mg/L) | Reference |

|---|---|---|---|

| Engineered E. coli | +fabZ ΔfadE ΔfumAC ΔackA (TE10) | 500 (shake flask) | doaj.orgresearchgate.net |

| Optimized Fed-batch culture | +fabZ ΔfadE ΔfumAC ΔackA (TE10) | 1000 | doaj.orgresearchgate.net |

Engineered Bacterial Systems (e.g., Escherichia coli, Pseudomonas spp.)

Overexpression of Fatty Acid Transporter Proteins (e.g., FadL)

A critical step in the microbial production of hydroxy fatty acids from external feedstocks is the efficient transport of precursor molecules, such as fatty acids, across the cell membrane. In gram-negative bacteria like Escherichia coli, the outer membrane protein FadL plays a pivotal role in the uptake of long-chain fatty acids. nih.gov Engineering strategies have demonstrated that overexpressing fadL can significantly enhance the import of these substrates, thereby increasing their intracellular availability for subsequent enzymatic conversion.

Introduction of Hydroxylating Enzymes (e.g., AlkBGT from Pseudomonas putida GPo1)

The introduction of heterologous hydroxylating enzymes is a cornerstone for conferring upon a microbial host the ability to produce hydroxy fatty acids. The alkane hydroxylase system AlkBGT from Pseudomonas putida GPo1 is a well-characterized and versatile enzyme complex capable of terminal and sub-terminal hydroxylation of alkanes and fatty acids. nih.govfrontiersin.org This system, comprising an integral membrane monooxygenase (AlkB), a rubredoxin (AlkG), and a rubredoxin reductase (AlkT), has been successfully expressed in E. coli to produce ω-hydroxy fatty acids from their corresponding fatty acid precursors. frontiersin.org

The AlkBGT system exhibits a notably broad substrate specificity, with the ability to oxidize medium-chain fatty acids ranging from C6 to C12. nih.govfrontiersin.org Studies have demonstrated the efficient conversion of octanoic acid to ω-hydroxyoctanoic acid in engineered E. coli expressing the AlkBGT system. frontiersin.org This highlights the potential of this enzyme system for producing various positional isomers of hydroxyoctanoic acid, including this compound, provided a suitable precursor and directed evolution or protein engineering efforts are applied to favor hydroxylation at the C-4 position. The efficiency of the AlkBGT system can be further enhanced by co-expression with transporter proteins like FadL to improve substrate availability. frontiersin.org

Fermentation and Bioreactor Cultivation Strategies

The successful laboratory-scale production of hydroxy fatty acids and their polymers must be scalable to industrial volumes, which necessitates the development of robust fermentation and bioreactor cultivation strategies. High-cell-density cultivation is often employed to maximize volumetric productivity. Fed-batch fermentation is a widely adopted strategy that allows for the controlled feeding of nutrients, primarily the carbon source, to maintain optimal growth and production conditions while avoiding substrate toxicity or inhibition.

For instance, in the production of poly(3-hydroxyoctanoate) (P(3HO)) by Pseudomonas putida GPo1, large-scale fed-batch fermentations have been extensively optimized. nih.govresearchgate.net These processes typically involve an initial batch phase for biomass accumulation, followed by a fed-batch phase where a carbon source like sodium octanoate (B1194180) is supplied. nih.govresearchgate.net Key parameters that are carefully controlled in the bioreactor include:

pH: Maintained at a constant level (e.g., 6.9) through the automated addition of an acid or base. In some strategies, the pH control agent can also serve as a nutrient source, such as using ammonium (B1175870) hydroxide (B78521) to supply nitrogen. nih.govresearchgate.net

Dissolved Oxygen (DO): The oxygen supply is critical for aerobic respiration and enzymatic hydroxylation reactions. The DO level is typically maintained at a set percentage of air saturation (e.g., 20-40%) by automatically adjusting the stirrer speed and airflow rate. nih.govresearchgate.net

Nutrient Limitation: To promote the accumulation of products like polyhydroxyalkanoates (PHAs), a specific nutrient, often nitrogen, is kept at a limiting concentration during the production phase. This metabolic shift encourages the cell to divert excess carbon towards storage polymer synthesis. nih.govresearchgate.net

These established fed-batch strategies provide a blueprint for the large-scale production of this compound. By carefully controlling the cultivation environment and nutrient feeding, it is possible to achieve high cell densities and direct the microbial metabolism towards the efficient synthesis of the target molecule.

Table 1: Comparison of Fed-Batch Fermentation Parameters for P(3HO) Production in P. putida GPo1

| Parameter | Cultivation 1 | Cultivation 2 |

| Bioreactor Scale | 400 L | 350 L |

| Initial Carbon Source | 20 mM Sodium Octanoate | 20 mM Sodium Octanoate |

| pH Control | 6.2 M Octanoic Acid / 4 M NaOH | 6.2 M Octanoic Acid / 25% NH₄OH |

| Dissolved Oxygen (pO₂) | 30% saturation | 20-25% saturation |

| Final Cell Dry Mass (CDM) | 37 g/L | 53 g/L |

| Final P(3HO) Content | 55% of CDM | 60% of CDM |

| Reference | nih.govresearchgate.net | nih.govresearchgate.net |

Precursor Utilization and Substrate Specificity in Bioconversion

The choice of precursor is fundamental to the biosynthesis of this compound. In bioconversion processes, the substrate is an externally supplied molecule that the microbial catalyst converts into the desired product. For the production of hydroxylated octanoic acids, octanoic acid itself is the most direct precursor. nih.gov Engineered microorganisms expressing a hydroxylase are fed octanoic acid, which is then intracellularly converted to hydroxyoctanoic acid.

The substrate specificity of the chosen hydroxylating enzyme is a critical determinant of the final product's structure. While enzymes like AlkBGT from P. putida GPo1 are known to hydroxylate medium-chain fatty acids, their regioselectivity can vary. nih.govfrontiersin.org The native AlkBGT system primarily targets the terminal (ω) carbon. frontiersin.org Achieving specific hydroxylation at the C-4 position to produce this compound would likely require protein engineering of existing hydroxylases to alter their regioselectivity.

Alternatively, bioconversion pathways can be designed to produce the target molecule from structurally related precursors that guide the enzymatic reaction to the desired position. For example, the production of γ-lactones (which are cyclized forms of 4-hydroxy acids) has been demonstrated in yeast by engineering the β-oxidation pathway to produce specific 4-hydroxy acid intermediates from longer fatty acid precursors like oleic acid. dtu.dk This strategy involves controlling the chain-shortening process of β-oxidation to yield a 4-hydroxy intermediate of a specific length. A similar strategy could be envisioned for this compound, where a longer hydroxylated fatty acid is shortened via a controlled β-oxidation pathway.

Incorporation into Biopolymers (e.g., Polyhydroxyalkanoates)

One of the most significant applications of hydroxyalkanoic acids is as monomers for the synthesis of biodegradable polymers known as polyhydroxyalkanoates (PHAs). These polyesters are accumulated by numerous bacteria as intracellular carbon and energy storage materials. asm.org The material properties of PHAs can be tailored by controlling the monomeric composition of the polymer chain.

While the incorporation of 3-hydroxyoctanoic acid into medium-chain-length PHAs (mcl-PHAs) is well-documented, particularly in Pseudomonas species, the incorporation of this compound is less explored. nih.govasm.org However, the ability of PHA synthases to polymerize various hydroxyalkanoate monomers provides a strong basis for its feasibility. PHA synthases are known for their broad substrate specificity, and they can incorporate different types of monomers, including those with hydroxyl groups at positions other than C-3. asm.org

The incorporation of 4-hydroxybutyrate (4HB) into PHA copolymers is a well-established example. nih.gov In engineered microbes, 4HB-CoA is generated from precursors like 1,4-butanediol (B3395766) or γ-butyrolactone and is then polymerized by PHA synthase, often along with 3-hydroxybutyrate (B1226725) (3HB), to form P(3HB-co-4HB) copolymers. nih.gov The inclusion of the 4HB monomer significantly alters the physical properties of the resulting polymer, making it more flexible and elastic compared to the brittle PHB homopolymer. nih.gov

By analogy, it is highly probable that this compound could be incorporated into a PHA backbone to create novel biopolymers. An engineered microbial strain supplied with a suitable precursor for this compound and expressing a PHA synthase with activity towards 4-hydroxyacyl-CoAs could produce a P(4HO) homopolymer or a copolymer containing 4HO monomers. Such a polymer would be expected to have unique thermal and mechanical properties, potentially expanding the application range of PHAs.

Table 2: Examples of Hydroxyalkanoate Monomers Incorporated into PHAs

| Monomer | Position of Hydroxyl Group | Resulting Polymer/Copolymer Example | Key Precursor(s) | Producing Organism Example |

| 3-Hydroxybutyrate | C-3 | Poly(3-hydroxybutyrate) (PHB) | Glucose, Fructose | Cupriavidus necator |

| 3-Hydroxyoctanoate | C-3 | Poly(3-hydroxyoctanoate) (P(3HO)) | Octanoic Acid | Pseudomonas putida GPo1 |

| 4-Hydroxybutyrate | C-4 | Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) | 1,4-Butanediol, γ-Butyrolactone | Engineered E. coli |

| Hypothetical | ||||

| 4-Hydroxyoctanoate | C-4 | Poly(4-hydroxyoctanoate) (P(4HO)) | Precursors of this compound | Engineered Microorganism |

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification of 4-Hydroxyoctanoic acid

The analysis of this compound, a medium-chain hydroxy fatty acid, in various biological and chemical matrices necessitates robust and sensitive analytical methodologies. Chromatographic techniques are central to its separation, identification, and quantification, often requiring specific sample preparation steps to ensure accuracy and reproducibility.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile and less polar compound suitable for GC analysis. This chemical modification improves chromatographic peak shape and enhances thermal stability.

GC coupled with mass spectrometry (GC-MS) is a cornerstone for the definitive identification and quantification of this compound. The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering high specificity.

Trimethylsilyl (B98337) (TMS) Derivatization: To make this compound amenable to GC analysis, a derivatization process is employed, with trimethylsilylation being one of the most common methods. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl ((CH₃)₃Si-) group. This reaction produces a volatile and thermally stable TMS ether/ester derivative. The derivatization is crucial as it prevents peak tailing and allows the compound to elute from the GC column.

Table 1: Illustrative GC-MS Parameters for Analysis of Hydroxy Fatty Acids (as TMS derivatives)

| Parameter | Typical Value/Condition |

|---|---|

| GC System | Agilent GC coupled to a Mass Spectrometer |

| Column | DB-FFAP or similar fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C, hold for 2 min |

| Injection Mode | Split or Splitless |

| MS System | Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-650 |

| Source Temperature | 230 °C |

| Transfer Line Temp | 280 °C |

Note: This table provides typical parameters based on the analysis of similar fatty acids and may require optimization for this compound.

For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust method. The FID offers high sensitivity and a wide linear range for organic compounds. Following derivatization (as described for GC-MS), the sample is injected into the GC system. The FID generates a signal proportional to the amount of carbon atoms entering the flame, allowing for accurate quantification.

While GC-MS provides structural confirmation, GC-FID is often preferred for routine quantitative analysis due to its lower cost and simpler operation. Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume. The method's validation would include assessing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). A study on other short and medium-chain fatty acids using GC-FID demonstrated good linearity (R² > 0.99) and low limits of detection, suggesting the method's suitability for this compound after appropriate derivatization and method development.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of organic acids, including this compound. A key advantage of HPLC is that it often does not require derivatization, as the analysis is performed in the liquid phase.

Reversed-phase (RP) HPLC is the most common mode for separating such compounds. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. Detection can be achieved using a UV detector, although this compound lacks a strong chromophore, which may result in lower sensitivity. More universal detectors like evaporative light scattering detectors (ELSD) or refractive index (RI) detectors can be used, but the most powerful approach is coupling HPLC with mass spectrometry.

Table 2: Exemplary HPLC Conditions for Separation of Organic Acids

| Parameter | Typical Value/Condition |

|---|---|

| HPLC System | Standard HPLC or UHPLC system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-based gradient from high aqueous to high organic content |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 35 - 40 °C |

| Injection Volume | 1 - 10 µL |

| Detector | UV (at low wavelength, e.g., 210 nm), ELSD, or Mass Spectrometer |

Note: This table presents general conditions for organic acid analysis that would serve as a starting point for method development for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Combining liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of this compound without the need for derivatization. This technique is particularly suited for complex biological matrices.

LC-MS/MS and LC-HRMS are advanced techniques that offer superior performance for the analysis of this compound.

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) involves the selection of a precursor ion (the deprotonated molecule of this compound, [M-H]⁻, at m/z 159.1021) in the first mass analyzer, fragmentation of this ion in a collision cell, and analysis of the resulting product ions in a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for quantification even at very low concentrations in complex samples.

LC-HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. This is a powerful tool for confirming the identity of this compound. For instance, a study on royal jelly utilized LC-HRMS to detect deprotonated hydroxyoctanoic acid. The high mass accuracy allows for confident differentiation from other isobaric compounds. When combined with tandem MS (LC-HRMS/MS), it provides both accurate mass of the precursor ion and its fragments, enabling unambiguous identification and structural elucidation. Electrospray ionization (ESI) in negative mode is typically used for the analysis of carboxylic acids, as they readily form [M-H]⁻ ions.

Table 3: Typical LC-MS/MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| LC System | UHPLC System |

| Column | C18 reversed-phase column |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| MS System | Triple Quadrupole or QTRAP Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion [M-H]⁻ | m/z 159.1 |

| Product Ions | Specific fragments resulting from collision-induced dissociation (e.g., loss of H₂O, loss of CO₂) |

| Capillary Voltage | -4.5 kV |

| Source Temperature | 400 - 550 °C |

Note: Product ions would need to be determined experimentally by infusing a standard of this compound.

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS)

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPTLC with the sensitive and selective detection of mass spectrometry. While specific HPTLC-MS methods for the direct analysis of this compound are not extensively documented in publicly available literature, the methodology is well-suited for the analysis of hydroxy fatty acids.

The general approach involves spotting the sample extract onto a high-performance silica gel plate. The plate is then developed in a chamber with a suitable mobile phase, which would typically be a mixture of nonpolar and polar solvents to achieve separation of fatty acids based on their polarity. For instance, a mobile phase system for separating hydroxy fatty acids could consist of a mixture of hexane, diethyl ether, and formic acid.

After development, the plate is dried, and the separated compounds can be visualized using a variety of reagents. For subsequent MS analysis, the analyte spot corresponding to this compound would be eluted from the plate and introduced into the mass spectrometer. Alternatively, modern HPTLC-MS interfaces allow for direct elution from the plate into the MS ion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically in negative ion mode, which would detect the deprotonated molecule [M-H]⁻. The mass spectrometer provides a mass-to-charge ratio (m/z) for the parent ion and its fragments, confirming the identity of the compound.

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to establish the carbon skeleton and the position of the hydroxyl and carboxylic acid groups in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 2.4 | t |

| H-3 | 1.8 | m |

| H-4 | 3.8 | m |

| H-5 | 1.5 | m |

| H-6 | 1.3 | m |

| H-7 | 1.3 | m |

| H-8 | 0.9 | t |

| OH (C4) | Variable | br s |

Chemical shifts are relative to TMS (Tetramethylsilane) and are predictions based on analogous structures. Multiplicity: t = triplet, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~178 |

| C-2 | ~35 |

| C-3 | ~30 |

| C-4 | ~70 |

| C-5 | ~38 |

| C-6 | ~28 |

| C-7 | ~23 |

Chemical shifts are relative to TMS and are predictions based on analogous structures.

Two-dimensional NMR techniques would further confirm the structure. A COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, for example, between H-4 and its neighbors H-3 and H-5. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.

The carboxylic acid O-H stretch will appear as a very broad band in the region of 3300-2500 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed as sharp peaks around 2960-2850 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption that is expected to appear around 1710 cm⁻¹. The C-O stretching of the carboxylic acid and the alcohol will be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad, Strong |

| O-H stretch (Alcohol) | ~3400 | Broad, Medium |

| C-H stretch (Alkyl) | 2960-2850 | Strong |

| C=O stretch (Carboxylic acid) | ~1710 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. This compound is an aliphatic carboxylic acid and lacks a chromophore that absorbs significantly in the UV-Vis region (200-800 nm). The carboxylic acid group itself has a weak n → π* transition around 200-210 nm, which is often difficult to observe and is below the cutoff of many common solvents. Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural elucidation or quantification of this compound.

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantitative technique, often coupled with mass spectrometry (e.g., GC-MS or LC-MS). This method is considered a gold standard for quantification because it uses a stable isotope-labeled version of the analyte as an internal standard.

In the analysis of this compound, a known amount of an isotopically labeled standard, such as this compound-d₄ (where four hydrogen atoms are replaced by deuterium), would be added to the sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically identically to the endogenous this compound throughout extraction, derivatization (if necessary), and chromatographic separation.

During mass spectrometric detection, the instrument can distinguish between the unlabeled (native) and the labeled (internal standard) compound based on their mass difference. The ratio of the signal intensity of the native analyte to the labeled internal standard is then used to calculate the exact concentration of this compound in the original sample. This approach effectively corrects for any sample loss during workup and for matrix effects that can suppress or enhance the analyte signal, leading to highly reliable and accurate quantification.

Q & A

Q. What are the established chemical synthesis routes for 4-Hydroxyoctanoic acid, and which spectroscopic methods are critical for confirming its structure?

- Methodological Answer : this compound can be synthesized via nucleophilic reactions, such as the coupling of aldehydes with hydroxyl-containing precursors (e.g., observed in studies comparing its reactivity with 4-Aminooctanoic acid under kinetic control) . Key analytical techniques include:

- FTIR : To confirm the presence of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.

- NMR : For structural elucidation, particularly H and C spectra to resolve carbon chain positioning and stereochemistry.

- Mass Spectrometry : To verify molecular weight and fragmentation patterns.

Q. How can researchers verify the purity and structural integrity of this compound using analytical techniques?

- Methodological Answer : Purity assessment requires orthogonal methods:

- HPLC/UPLC : For quantifying impurities and ensuring >95% purity.

- Thermogravimetric Analysis (TGA) : To detect residual solvents or degradation products.

- Cross-Validation with Databases : Use SciFinder or Reaxys to compare melting points, spectral data, and crystallographic parameters against literature .

Advanced Research Questions

Q. In kinetic studies of this compound formation, how should researchers address discrepancies in reported rate constants under varying experimental conditions?

- Methodological Answer : Discrepancies in rate constants (e.g., and from reversible reactions) may arise from solvent polarity, temperature, or catalyst presence. Mitigation strategies include:

- Controlled Replication : Fix variables like pH and ionic strength while systematically altering one parameter (e.g., temperature).

- Arrhenius Analysis : Calculate activation energies to identify rate-limiting steps.

- Statistical Modeling : Apply multivariate regression to isolate influential factors .

Q. What methodological challenges arise when incorporating this compound into viscoelastic biomaterials, and how can time-modulus analyses inform experimental design?

- Methodological Answer : Challenges include balancing esterification efficiency with polymer elasticity. Time-modulus curves (e.g., from rheometry) reveal:

- Gelation Kinetics : Monitor storage modulus () to optimize crosslinking density.

- Viscoelastic Thresholds : Identify critical concentrations where this compound transitions from viscous to elastic dominance, as seen in blends with 4-Aminooctanoic acid .

Q. How can contradictions in literature regarding the microbial production yields of this compound be systematically analyzed?

- Methodological Answer : Discrepancies in microbial yields (e.g., in polyhydroxyalkanoate biosynthesis) require:

- Strain Engineering : Compare wild-type vs. recombinant Pseudomonas or Cupriavidus strains for pathway efficiency.

- Fermentation Optimization : Adjust carbon/nitrogen ratios and oxygen levels to maximize β-oxidation flux.

- Metabolomic Profiling : Use GC-MS to quantify intermediates and identify metabolic bottlenecks .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting reports on the equilibrium constants () of this compound in reversible reactions?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes to calculate .

- Computational Validation : Use DFT calculations to predict thermodynamic stability of reaction intermediates.

- Error Propagation Analysis : Quantify uncertainties in pH, temperature, and instrument calibration .

Q. What strategies are recommended for characterizing the hydrolytic stability of this compound derivatives in aqueous environments?

- Methodological Answer :

- Accelerated Aging Studies : Expose derivatives to elevated temperatures (40–60°C) and monitor degradation via LC-MS.

- Kinetic Isotope Effects (KIE) : Use deuterated water () to probe hydrolysis mechanisms.

- pH-Rate Profiling : Identify pH-dependent degradation pathways to inform formulation stability .

Applications in Biomaterials

Q. What advanced techniques are used to evaluate the cytocompatibility of this compound-based hydrogels in 3D cell culture systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.